1,1,1,3,3,3-HEXAFLUOROISOPROPYLAMINE
Overview
Description
1,1,1,3,3,3-HEXAFLUOROISOPROPYLAMINE: is a fluorinated organic compound characterized by the presence of six fluorine atoms attached to a propane backbone. This compound is known for its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
It is known to be a superior solvent for the generation of radical cations .
Mode of Action
1,1,1,3,3,3-Hexafluoropropan-2-amine interacts with its targets by facilitating Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst . It enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes .
Biochemical Pathways
The compound plays a significant role in several biochemical pathways. It catalyzes the epoxidation of cyclooctene and 1-octene with hydrogen peroxide . It also facilitates the generation of radical cations, in many cases increasing their half-lives .
Result of Action
It is known to facilitate various chemical reactions and increase the efficiency of certain catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1,3,3,3-HEXAFLUOROISOPROPYLAMINE can be synthesized through the reaction of hexafluoroacetone with ammonia or amines under controlled conditions. The reaction typically involves the use of a catalyst and occurs at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves the vapor-phase catalytic reaction of hexafluoroacetone with hydrogen in the presence of a nickel catalyst. This method is preferred due to its efficiency and the long catalytic life of the nickel catalyst .
Chemical Reactions Analysis
Types of Reactions: 1,1,1,3,3,3-HEXAFLUOROISOPROPYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different fluorinated amines.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexafluoropropan-2-one, while substitution reactions can produce various substituted amines.
Scientific Research Applications
Chemistry: 1,1,1,3,3,3-HEXAFLUOROISOPROPYLAMINE is used as a solvent and reagent in organic synthesis due to its high polarity and ability to stabilize reactive intermediates .
Biology: In biological research, this compound is utilized in the study of enzyme mechanisms and protein folding, as it can influence the stability and activity of biomolecules.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in designing fluorinated pharmaceuticals that exhibit enhanced metabolic stability and bioavailability.
Industry: Industrially, this compound is employed in the production of specialty polymers and materials with high thermal and chemical resistance .
Comparison with Similar Compounds
- 1,1,1,3,3,3-Hexafluoro-2-propanol
- 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol
- 2,2,2-Trifluoroethanol
Comparison: 1,1,1,3,3,3-HEXAFLUOROISOPROPYLAMINE is unique due to its amine functional group, which imparts different reactivity compared to alcohols like 1,1,1,3,3,3-Hexafluoro-2-propanol. The presence of the amine group allows for participation in a broader range of chemical reactions, including those involving nucleophiles and electrophiles .
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F6N/c4-2(5,6)1(10)3(7,8)9/h1H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEDJBIYIWUMLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70481246 | |
Record name | 2-Amino-2H-perfluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70481246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1619-92-7 | |
Record name | 2-Amino-2H-perfluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70481246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1,3,3,3-hexafluoropropan-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,1,1,3,3,3-Hexafluoropropan-2-amine interact with the [Tp'Rh(PMe3)] complex?
A1: Unlike unsubstituted amines that coordinate with the rhodium center, 1,1,1,3,3,3-Hexafluoropropan-2-amine undergoes oxidative addition to the [Tp'Rh(PMe3)] fragment. [] This results in the cleavage of the N-H bond in 1,1,1,3,3,3-Hexafluoropropan-2-amine and the formation of a rhodium(III) complex with a Rh-N bond and a Rh-H bond. [] The resulting complex is (κ3-Tp')Rh(PMe3)(NHCH(CF3)2)H, where Tp' represents the tris(3,5-dimethylpyrazolyl)borate ligand.
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